Scientific Field: Analytical Sciences, Crystallography
Summary of the Application: The crystal structure of trans-Dibromobis(triphenylphosphine)palladium(II) has been determined using X-ray crystallography .
Methods of Application: The complex crystallizes on an inversion center in distorted square planar coordination around platinum with triphenylphosphine ligands in trans positions to each other and with two molecules of dichloromethane as solvate .
Results or Outcomes: The results of this study provided valuable insights into the crystal structure of trans-Dibromobis(triphenylphosphine)palladium(II), which can be useful in various fields of research .
Scientific Field: Chemistry, Catalysis
Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used as a catalyst for equilibrium palladation of alkanes and arenes and functionalization of hydrocarbons .
Methods of Application: This compound is used as a reactant for homocoupling reactions induced by P-C reductive elimination and for the preparation of palladium imidazolylidene complexes via Suzuki coupling reactions .
Scientific Field: Organic Chemistry, Synthetic Chemistry
Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used as a catalyst for various organic synthesis reactions, including the equilibrium palladation of alkanes and arenes and functionalization of hydrocarbons .
Methods of Application: This compound is used as a reactant for homocoupling reactions induced by P-C reductive elimination .
Results or Outcomes: The use of trans-Dibromobis(triphenylphosphine)palladium(II) in these reactions has been shown to be effective, contributing to the successful synthesis of various organic compounds .
Scientific Field: Inorganic Chemistry, Coordination Chemistry
Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used in the preparation of palladium imidazolylidene complexes via Suzuki coupling reactions .
Methods of Application: The compound is used as a starting material in the synthesis of palladium imidazolylidene complexes, which are prepared via Suzuki coupling reactions .
Results or Outcomes: The use of trans-Dibromobis(triphenylphosphine)palladium(II) in these reactions has been shown to be effective, leading to the successful preparation of palladium imidazolylidene complexes .
Scientific Field: Nanotechnology, Material Science
Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used in the field of nanotechnology. It is used in the preparation of high purity, submicron and nanopowder forms .
Methods of Application: The compound is used as a starting material in the synthesis of nanopowders. The exact methods and parameters can vary depending on the specific application .
Results or Outcomes: The use of trans-Dibromobis(triphenylphosphine)palladium(II) in these applications has been shown to be effective, leading to the successful preparation of nanopowders .
Scientific Field: Biochemistry, Proteomics
Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used as a biochemical for proteomics research .
Methods of Application: The compound is used in various biochemical reactions relevant to proteomics research. The exact methods and parameters can vary depending on the specific research context .
trans-Dibromobis(triphenylphosphine)palladium(II), abbreviated as PdBr2(PPh3)2, is a yellow crystalline compound containing the central metal palladium in the +2 oxidation state []. It is a well-defined complex where two bromine (Br) atoms and two triphenylphosphine (PPh3) ligands surround the palladium center in a square planar geometry []. This compound serves as a versatile catalyst precursor in organic synthesis, particularly for cross-coupling reactions [].
PdBr2(PPh3)2 adopts a square planar geometry with palladium at the center. The two bromine atoms and two triphenylphosphine ligands occupy the four corners of the square plane. The P-Pd-P bond angle is approximately 90°, and the Br-Pd-Br angle is also close to 90° []. This planar structure allows for efficient interaction between the palladium center and the reactants in subsequent catalytic cycles.
PdBr2(PPh3)2 is typically synthesized by reacting palladium(II) acetate (Pd(OAc)2) with triphenylphosphine (PPh3) in the presence of hydrobromic acid (HBr) according to the following equation []:
Pd(OAc)2 + 2 PPh3 + 2 HBr → PdBr2(PPh3)2 + 2 HOAc
PdBr2(PPh3)2 serves as a catalyst precursor for various cross-coupling reactions in organic synthesis. These reactions involve the formation of a carbon-carbon bond between two different organic fragments. Some prominent examples include:
R-B(OH)2 + R'-X + PdBr2(PPh3)2 → R-R' + PdBr2(PPh3)2 + BX (where R and R' are organic groups, X is a halide) []
CH2=CHX + Ar-X + PdBr2(PPh3)2 → CH2-CHR'-Ar + PdBr2(PPh3)2 + HX (where X is a halide, R and R' are organic groups) []
RC≡CH + RX + PdBr2(PPh3)2 + CuI → RC=CR + PdBr2(PPh3)2 + CuX + LiI (where R is an organic group, X is a halide) []
In these reactions, PdBr2(PPh3)2 undergoes a catalytic cycle where the Pd(II) center is alternately oxidized and reduced. The triphenylphosphine ligands play a crucial role in stabilizing the different oxidation states of palladium throughout the cycle.